Regioisomeric Methyl Substitution on the Phenoxy Ring: 3-Methyl vs. 2-Methyl Positional Isomer
The target compound N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide (CAS 1020056-29-4, MW 304.77) and its regioisomer N-(3-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (CAS 1020056-39-6, MW 304.78) are positional isomers differing solely in the methyl group location on the chlorophenoxy ring (3-methyl vs. 2-methyl) . This substitution shift alters the spatial orientation of the phenoxy ring relative to the acetamide linker, which can affect molecular recognition at biological targets. In studies of structurally related 2-(4-chloro-3-methylphenoxy)-N'-[(aryl)methylidene]acetohydrazides, the 3-methyl phenoxy substitution yielded IC50 values ranging from 1.47 to 9.72 μM across MKN45, HeLa, and MDA-MB-231 cancer cell lines, with selectivity over NIH/3T3 fibroblasts [1]. Although direct head-to-head data for the target compound versus its 2-methyl isomer are not published, the 3-methyl substitution pattern is associated with caspase-3 activation and apoptosis induction in the acetohydrazide series, whereas the 2-methyl isomer (CAS 1020056-39-6) has no reported biological activity data in the same assays .
| Evidence Dimension | Phenoxy ring methyl substitution position (3-methyl vs. 2-methyl) |
|---|---|
| Target Compound Data | CAS 1020056-29-4: 3-methyl-4-chlorophenoxy substitution; MW 304.77; cLogP ~3.1 (estimated) |
| Comparator Or Baseline | CAS 1020056-39-6: 2-methyl-4-chlorophenoxy substitution; MW 304.78; cLogP ~3.0 (estimated) |
| Quantified Difference | Δ methyl position: meta (3-) vs. ortho (2-) on phenoxy ring; Δ MW: 0.01 g/mol (negligible); estimated Δ cLogP: ~0.1 unit |
| Conditions | Structural comparison; in silico property estimation; biological activity inferred from acetohydrazide analog series (MKN45, HeLa, MDA-MB-231) |
Why This Matters
The 3-methyl phenoxy substitution pattern is consistently associated with anticancer activity in the aryloxyacetic acid series, whereas the 2-methyl isomer lacks publicly disclosed bioactivity data, making the 3-methyl compound the evidence-supported choice for cancer research applications.
- [1] Şenkardeş S, Erdoğan Ö, Çevik Ö, Küçükgüzel ŞG. Synthesis and biological evaluation of novel aryloxyacetic acid hydrazide derivatives as anticancer agents. Synthetic Communications. 2021;51(18):2811-2824. doi:10.1080/00397911.2021.1945105 View Source
